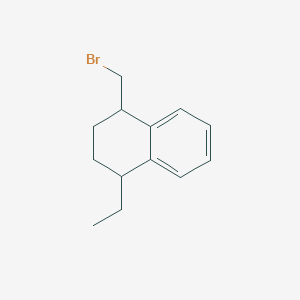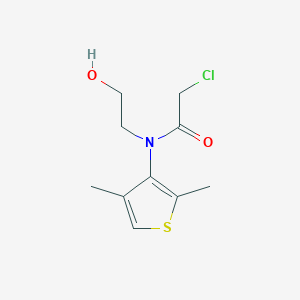![molecular formula C34H22N2O B14405502 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 83425-98-3](/img/structure/B14405502.png)
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
The synthesis of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which uses o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction proceeds through an initial amino-ketone condensation followed by base- or acid-catalyzed cyclocondensation to produce the quinoline derivative . Other methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline can be compared with other quinoline derivatives, such as:
Quinolin-2(1H)-ones: These compounds are known for their pharmacological activities and are synthesized using photocatalytic methods.
1-Benzo(f)quinolin-2-yl-ethanone: This compound is used in early discovery research and has a similar quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
83425-98-3 |
|---|---|
Fórmula molecular |
C34H22N2O |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
1-(4-phenoxyphenyl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C34H22N2O/c1-2-10-26(11-3-1)37-27-18-14-24(15-19-27)29-22-33(31-20-17-25-9-5-7-13-30(25)35-31)36-32-21-16-23-8-4-6-12-28(23)34(29)32/h1-22H |
Clave InChI |
JZXSTRCMSWXDIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


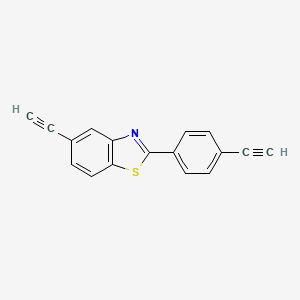
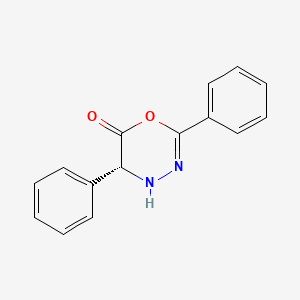
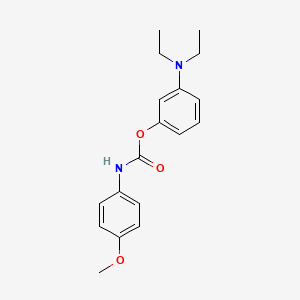
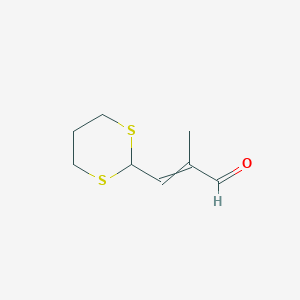
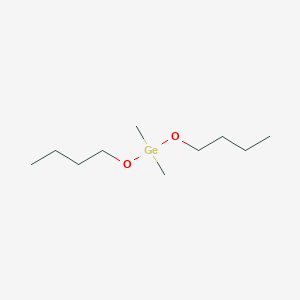
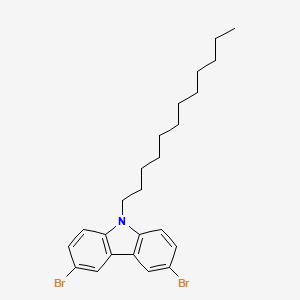
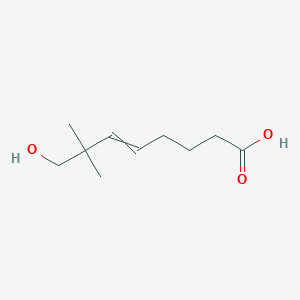
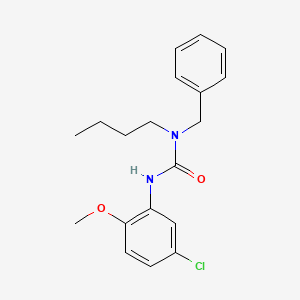
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)

![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
